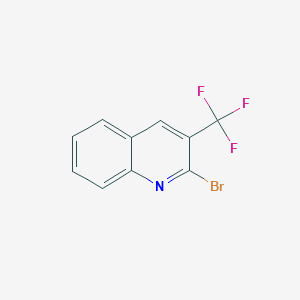

2-Bromo-3-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIORPEGSEBEYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449793 | |

| Record name | 2-bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-95-2 | |

| Record name | 2-Bromo-3-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590371-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)quinoline typically involves the bromination and trifluoromethylation of quinoline derivatives. One common method includes the use of 2-bromoquinoline as a starting material, which undergoes trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst. The reaction is usually carried out under reflux conditions in a solvent like dimethylformamide (DMF) with potassium fluoride (KF) as a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in ether solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted quinolines.

Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in cancer treatment. Its structure allows for modifications that can enhance biological activity or selectivity towards certain targets.

Anticancer Activity

Research indicates that derivatives of 2-bromo-3-(trifluoromethyl)quinoline exhibit inhibitory effects on specific protein targets involved in cancer progression. For example, studies have shown that quinoline derivatives can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | PRMT5 | Inhibitory | |

| 4-Bromo-3-(trifluoromethyl)quinoline | PRMT5 | Moderate Inhibition |

Synthesis of Bioactive Molecules

The compound serves as a building block in the synthesis of more complex bioactive molecules. Its bromine and trifluoromethyl groups can be exploited in cross-coupling reactions to form new carbon-carbon bonds, leading to the development of novel pharmacophores.

Organic Synthesis

This compound is utilized in various synthetic pathways due to its reactivity. It can participate in nucleophilic substitutions and coupling reactions, making it valuable for creating complex organic molecules.

Reaction Mechanisms

The compound can undergo electrophilic aromatic substitution due to the presence of the bromine atom, which is a good leaving group. This property allows for further functionalization at various positions on the quinoline ring.

| Reaction Type | Description | Example |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles at the bromine position | Synthesis of substituted quinolines |

| Cross-Coupling Reactions | Formation of C-C bonds with organometallic reagents | Suzuki or Sonogashira reactions |

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is also explored for its potential use in material science, particularly in the development of functional materials.

Photophysical Properties

Studies have indicated that quinoline derivatives possess interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

| Property | Value | Application |

|---|---|---|

| Emission Wavelength | Variable depending on substitution | OLEDs |

| Solubility in Organic Solvents | High | Coatings and films |

Case Study 1: Anticancer Drug Development

A recent study evaluated a series of quinoline derivatives, including this compound, for their anticancer activity against various cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating strong potential for further development as an anticancer agent .

Case Study 2: Synthesis of New Compounds

In another research effort, researchers synthesized a library of compounds based on this compound through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors, highlighting the utility of this compound in generating novel therapeutics .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Positional Isomers of Bromo-Trifluoromethyl Quinolines

Key Observations :

- Electronic Effects: The -CF₃ group’s position significantly alters electron density distribution. For example, in this compound, the proximity of Br (C2) and -CF₃ (C3) creates a strong electron-deficient region, favoring nucleophilic aromatic substitution at C2 .

- Reactivity Trends: Bromine at C2 (meta to the nitrogen atom in quinoline) is generally more reactive in cross-coupling reactions than bromine at C4 or C6 due to reduced steric hindrance .

- Synthetic Accessibility: Compounds with bromine at C2 or C4 are more readily synthesized via direct bromination of pre-functionalized quinolines, whereas C6 bromination often requires multi-step protocols .

Halogenated Trifluoromethylquinolines with Additional Substituents

Key Observations :

- Multi-Halogen Systems: The presence of additional halogens (e.g., chlorine in 4-bromo-6-chloro-2-(trifluoromethyl)quinoline) expands utility in synthesizing polyfunctionalized compounds, though steric effects may limit reaction efficiency .

- Regioselectivity: Bromine at C5 (as in 5-bromo-3-(trifluoromethyl)quinoline) enables unique reactivity patterns in metal-catalyzed reactions due to the para-directing influence of -CF₃ .

Biological Activity

2-Bromo-3-(trifluoromethyl)quinoline is a quinoline derivative notable for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H6BrF3N

- Molecular Weight : 284.06 g/mol

- Structure : The compound features a bromine atom and a trifluoromethyl group attached to the quinoline ring, which significantly influences its chemical behavior and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Quinoline derivatives, including this compound, have been studied for their anticancer properties. For instance, compounds derived from quinoline structures have shown promise in inhibiting cancer cell growth in vitro and in vivo models .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is critical in the development of drugs targeting various diseases. The presence of the trifluoromethyl group enhances binding affinity to enzyme active sites .

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activities against a range of pathogens. Studies suggest that modifications to the quinoline structure can lead to increased efficacy against bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of cancer cells | |

| Enzyme Inhibition | Potential inhibitor of key enzymes | |

| Antimicrobial | Effective against various bacterial strains |

Case Study: Anticancer Activity

A study published in PubMed explored the anticancer effects of quinoline-derived compounds, including this compound. Researchers utilized zebrafish embryos to assess toxicity and growth inhibition. The findings indicated that this compound could significantly reduce tumor size in treated embryos, showcasing its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, improving the compound's ability to interact with biomolecules such as proteins and nucleic acids. This interaction can lead to inhibition of critical pathways involved in cell proliferation and survival.

Synthesis and Applications

The synthesis of this compound typically involves several methods, including:

- Nucleophilic Substitution Reactions : These reactions allow for the introduction of bromine and trifluoromethyl groups onto the quinoline scaffold.

- Cross-Coupling Reactions : Techniques such as Suzuki-Miyaura coupling are employed to construct complex molecular architectures involving this compound.

This compound serves as a versatile building block in medicinal chemistry, facilitating the synthesis of novel therapeutic agents with enhanced biological profiles.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Bromo-3-(trifluoromethyl)quinoline, and how can reaction conditions be optimized for yield?

- Methodology :

- Vilsmeier-Haack Reagents : Use MSCL-DMF/DMAC to introduce formyl/acetyl groups at the 3-position of quinoline scaffolds, followed by bromination (e.g., using POBr₃ or NBS). Optimize temperature (80–120°C) and solvent polarity (DMF vs. DCM) to minimize side products .

- Trifluoroacetimidoyl Chlorides : Employ these reagents for regioselective trifluoromethylation. Monitor reaction progress via TLC (hexane:EtOAc, 7:3) to ensure complete substitution at the 3-position before bromination .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates. Purify via column chromatography (silica gel, gradient elution) to isolate products >95% purity.

Q. How can structural characterization of this compound be performed using crystallography tools?

- X-ray Crystallography :

- Data Collection : Use SHELXL for small-molecule refinement. Collect high-resolution data (≤0.8 Å) to resolve bromine and trifluoromethyl groups, which exhibit strong electron density .

- Validation : Cross-validate bond lengths/angles with Mercury CSD’s Mogul database. For example, C–Br bond lengths should align with the CSD average of 1.89–1.93 Å .

- Spectroscopic Corroboration : Compare crystallographic data with ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) and HRMS to confirm regiochemistry.

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in this compound derivatives?

- Antiproliferative Assays : Use MTT or SRB assays against human cancer cell lines (e.g., HeLa, MCF-7). Derivatives with electron-withdrawing groups (e.g., CF₃) at the 3-position show enhanced activity due to increased membrane permeability .

- Antimicrobial Screening : Perform microdilution assays (MIC ≤ 50 µg/mL) against Gram-positive bacteria (e.g., S. aureus). Correlate activity with logP values to assess hydrophobicity-driven uptake .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives synthesized under different conditions be resolved?

- Solvent Effects : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆. For example, DMSO may induce downfield shifts for NH protons in amide-containing derivatives due to hydrogen bonding .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotational barriers in trifluoromethyl groups). DFT calculations (B3LYP/6-31G*) can model preferred conformers .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., topoisomerase II). Prioritize poses where the bromine atom occupies hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How can synthetic byproducts from Ullmann-type coupling reactions involving this compound be identified and minimized?

- Byproduct Analysis : Use LC-MS (ESI+) to detect homocoupling products (e.g., dimerized quinolines). Optimize catalyst loading (CuI, 5–10 mol%) and ligands (1,10-phenanthroline) to suppress side reactions .

- Reaction Monitoring : Employ in situ IR spectroscopy to track consumption of starting material. A decrease in C–Br stretching (~500 cm⁻¹) indicates progress .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar this compound derivatives?

- Experimental Variables :

- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (ER−) may respond differently to derivatives due to receptor-specific mechanisms .

- Assay Conditions : Varying serum concentrations in cell culture media can alter compound solubility and false-negative/-positive outcomes .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, cooling methods) rigorously. For example, rapid quenching of bromination reactions prevents overhalogenation .

- Data Transparency : Share raw crystallographic data (CIF files) and NMR spectra (FID files) in supplementary materials to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.